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Compound of Interest

Compound Name: Pinocembrin 7-acetate

CAS No.: 109592-60-1

Cat. No.: B595942

Get Quote

Executive Summary & Rationale
Pinocembrin 7-acetate (P7A) represents a strategic structural modification of the flavanone

Pinocembrin (5,7-dihydroxyflavanone). While the parent compound, Pinocembrin, has

demonstrated significant neuroprotective efficacy in Phase II clinical trials for ischemic stroke

[1], its application is often rate-limited by rapid metabolism and variable blood-brain barrier

(BBB) permeability.

The Acetate Advantage: P7A serves as a lipophilic prodrug. The acetylation at the C7 position

significantly increases the molecule's logP (partition coefficient), facilitating superior passive

diffusion across the BBB and plasma membranes of microglia. Once intracellular, ubiquitous

cytosolic esterases hydrolyze the acetate group, releasing the active Pinocembrin moiety to

target inflammatory signaling cascades.

This guide details the protocols for utilizing P7A in neuroinflammation models, specifically

focusing on microglial polarization (M1 to M2 shift) and TLR4/NF-κB pathway suppression.
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P7A functions through a dual-phase mechanism:

Phase I (Transport): High lipophilicity enables rapid transit across the endothelial BBB and

microglial cell membranes.

Phase II (Activation & Signaling): Intracellular hydrolysis releases Pinocembrin, which

inhibits the TLR4/MD2 complex, preventing the nuclear translocation of NF-κB and the

assembly of the NLRP3 inflammasome.

Pathway Visualization
The following diagram illustrates the cellular uptake and downstream signaling modulation by

P7A in a microglial cell.
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Caption: P7A crosses the membrane via passive diffusion, is hydrolyzed to active Pinocembrin,

which subsequently inhibits TLR4/NF-κB signaling and activates the Nrf2 antioxidant pathway.

Comparative Properties: P7A vs. Pinocembrin
To ensure experimental validity, researchers must account for the physicochemical differences

between the ester and the parent compound.

Feature
Pinocembrin
(Parent)

Pinocembrin 7-
acetate (P7A)

Experimental
Implication

CAS Number 480-39-7 109592-60-1

Ensure correct

ordering; P7A is often

custom synthesized or

specialty catalog.

Lipophilicity (LogP) ~2.5 ~3.1 (Predicted)

P7A requires lower

DMSO concentrations

for stock; higher

membrane

permeability.

Solubility DMSO, Ethanol
DMSO, Acetone, Ethyl

Acetate

P7A is less soluble in

aqueous buffers;

avoid freeze-thaw

cycles of aqueous

dilutions.

Cellular Retention Moderate High

P7A accumulates

intracellularly ("Ion

Trapping" effect after

hydrolysis).

Primary Target TLR4, HO-1 Prodrug for above

P7A may show a

slight lag phase (15-

30 min) in kinetic

assays due to

hydrolysis time.
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In Vitro Protocol: Microglial Activation Model
Objective: Evaluate the efficacy of P7A in suppressing LPS-induced neuroinflammation in BV2

microglia or primary microglial cultures.

Reagents & Preparation
Cell Line: BV2 Immortalized Microglial Cells (ATCC or equivalent).

Compound: Pinocembrin 7-acetate (Purity >98%).

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

Vehicle: DMSO (Dimethyl sulfoxide), cell culture grade.

Stock Solution Preparation (Critical)
Weighing: Dissolve 5 mg of P7A in 100% DMSO to create a 50 mM stock solution.

Note: P7A is sensitive to moisture. Store stock in single-use aliquots at -80°C.

Working Solution: Dilute the stock into serum-free media immediately prior to use.

Max DMSO: Ensure final DMSO concentration in culture is < 0.1% to avoid vehicle toxicity.

Experimental Workflow
Seeding: Plate BV2 cells at

cells/well in 6-well plates. Incubate for 24h to reach 70-80% confluence.

Pre-treatment (The Prevention Model):

Replace media with serum-reduced media (1% FBS).

Add P7A at varying concentrations (e.g., 5, 10, 20, 40 µM).

Control: Vehicle (0.1% DMSO) only.

Incubate for 2 hours. (Note: This allows for cellular uptake and esterase hydrolysis).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b595942/docs?utm_src=pdf-body#application-note-pinocembrin-7-acetate-for-neuroinflammation-research-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595942?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stimulation:

Add LPS (final concentration 1 µg/mL) directly to the wells without removing the P7A

media.

Incubate for 12-24 hours.

Analysis:

Supernatant: Collect for ELISA (TNF-α, IL-1β, IL-6) or NO assay (Griess reagent).

Lysate: Collect for Western Blot (p-NF-κB, p-IκBα, NLRP3, HO-1).

Self-Validating Checkpoints
Cytotoxicity Control: Run an MTT or CCK-8 assay with P7A alone (no LPS) at the highest

concentration (e.g., 40-80 µM) to confirm that reductions in cytokines are due to anti-

inflammatory effects, not cell death.

Hydrolysis Confirmation: (Optional) Perform HPLC on cell lysates after 2h pre-treatment. You

should observe a peak for Pinocembrin (parent) and disappearance of P7A, confirming

intracellular conversion.

In Vivo Protocol: MCAO (Ischemic Stroke) Model
Objective: Assess neuroprotection and BBB preservation in a transient Middle Cerebral Artery

Occlusion (tMCAO) rat/mouse model.

Dosing Strategy
Due to enhanced bioavailability, P7A often requires lower or equipotent dosing compared to

Pinocembrin, but with improved consistency.

Route: Intravenous (IV) or Intraperitoneal (IP).

Dosage: 5 mg/kg – 20 mg/kg.

Timing: Administer 30 minutes prior to occlusion (prophylactic) or immediately upon

reperfusion (therapeutic).
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Caption: Experimental timeline for tMCAO model. P7A is administered at the onset of

reperfusion to mitigate reperfusion injury and inflammation.

Key Endpoints & Expected Results
Infarct Volume (TTC Staining): P7A treated groups should show significantly reduced white

(infarcted) tissue volume compared to vehicle.

Neurological Score: Assess motor deficits (Longa score) at 24h. P7A improves motor

function preservation.

BBB Integrity: Evans Blue dye extravasation. P7A preserves tight junction proteins (Claudin-

5, Occludin), reducing dye leakage into the parenchyma [2].

Troubleshooting & Optimization
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Issue Probable Cause Solution

Precipitation in Media

P7A is highly lipophilic; rapid

addition to cold media causes

crashing.

Dilute stock in warm (37°C)

media dropwise while

vortexing. Keep final DMSO <

0.1%.

Inconsistent In Vivo Data
Variable hydrolysis rates or

first-pass metabolism.

Switch from IP to IV (tail vein)

administration to bypass initial

hepatic metabolism.

No Anti-inflammatory Effect
Timing of administration

relative to LPS/Injury.

P7A works best as a modulator

of the initial cascade. Ensure

pre-treatment or co-treatment.

Post-treatment (>4h after LPS)

is less effective.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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